Product packaging for 2,5-dipyridin-4-ylpyridine(Cat. No.:CAS No. 106047-32-9)

2,5-dipyridin-4-ylpyridine

Cat. No.: B3319068
CAS No.: 106047-32-9
M. Wt: 233.27 g/mol
InChI Key: GXKXLCXXYGWDOJ-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Poly-Pyridyl Ligand Systems

Poly-pyridyl ligands, organic compounds containing multiple pyridine (B92270) rings, are cornerstones of coordination chemistry. Their ability to form stable complexes with a vast array of metal ions has led to their widespread use in catalysis, materials science, and photochemistry. The specific arrangement and connectivity of the pyridine units within a ligand dictate its coordination geometry and, consequently, the properties of its metal complexes.

The use of aromatic nitrogen heterocycles as ligands dates back to the early days of coordination chemistry. Pyridine, the simplest of this class, was recognized for its ability to coordinate to metal centers through its nitrogen lone pair. The subsequent development of bipyridines and terpyridines in the early 20th century marked a significant advancement, introducing chelating ligands that form more stable, multi-ring structures with metal ions. This historical progression has paved the way for the design of increasingly complex and functionalized poly-pyridyl systems, including the subject of this article, 2,5-dipyridin-4-ylpyridine.

Established ligands such as 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine are well-studied and form the basis for many applications. 2,2'-Bipyridine typically acts as a bidentate chelating ligand, forming a five-membered ring with a metal ion. 2,2':6',2''-Terpyridine, with its three pyridine rings in a linear arrangement, is a classic tridentate ligand, wrapping around a metal ion to form two five-membered chelate rings.

In contrast, this compound presents a different structural architecture. The pyridine rings are not arranged for simple chelation with a single metal center. Instead, the nitrogen atoms are positioned in a way that makes it an excellent candidate for forming coordination polymers and metal-organic frameworks (MOFs), where it can act as a bridging ligand connecting multiple metal centers. rsc.orgresearchgate.netnih.gov This structural difference leads to distinct properties and applications compared to its more traditional counterparts.

Feature2,2'-Bipyridine2,2':6',2''-TerpyridineThis compound
Number of Pyridine Rings 233
Typical Coordination Mode Bidentate ChelatingTridentate ChelatingBridging
Primary Application Homogeneous Catalysis, PhotochemistrySupramolecular Chemistry, ElectrocatalysisCoordination Polymers, Metal-Organic Frameworks

Rationale for Research Focus on this compound Architecture

The research interest in this compound stems from its unique structural design. The divergent orientation of its nitrogen donors makes it an ideal building block for constructing extended, multi-dimensional structures. This contrasts with the convergent nature of chelating ligands like terpyridine. The synthesis of such defined, porous, or polymeric materials is a major goal in materials science, with potential applications in gas storage, separation, and heterogeneous catalysis. The specific geometry of this compound allows for the predictable assembly of these complex architectures.

Overview of Key Research Themes and Areas of Investigation

Current research on this compound and related structures primarily revolves around a few key themes:

Synthesis and Characterization: The development of efficient synthetic routes, often utilizing cross-coupling reactions like the Suzuki coupling, is a fundamental area of investigation. nih.govclaremont.edursc.org Characterization of the resulting compounds involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Coordination Chemistry: A significant focus is on the study of how this compound coordinates with various metal ions. This includes determining the resulting coordination geometries and the stability of the formed complexes. wikipedia.org

Materials Science: The use of this compound as a linker to construct metal-organic frameworks (MOFs) and coordination polymers is a major research driver. rsc.orgresearchgate.netnih.gov The properties of these materials, such as porosity and thermal stability, are of particular interest.

Catalysis: While less explored than for chelating ligands, the potential for metal complexes of this compound and its isomers to act as catalysts is an emerging area of interest. nih.govacs.org The well-defined structures of MOFs based on this ligand could offer advantages in heterogeneous catalysis.

Significance of this compound as a Versatile Molecular Building Block in Advanced Materials and Catalysis

The significance of this compound lies in its versatility as a molecular building block. Its rigid structure and divergent coordination sites allow for the rational design of advanced materials with tailored properties. In the field of catalysis, the incorporation of this ligand into MOFs can lead to catalysts with high stability, reusability, and potentially, shape-selective properties. nih.govacs.org The ability to systematically modify the pyridine rings allows for fine-tuning of the electronic and steric properties of the resulting materials, opening up a wide range of possibilities for future applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3 B3319068 2,5-dipyridin-4-ylpyridine CAS No. 106047-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dipyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-15(13-5-9-17-10-6-13)18-11-14(1)12-3-7-16-8-4-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKXLCXXYGWDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,5 Dipyridin 4 Ylpyridine

Established Synthetic Routes to the 2,5-Dipyridin-4-ylpyridine Core

The construction of the this compound framework can be achieved through several established synthetic methodologies, including modern catalytic cross-coupling reactions and classical condensation approaches.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of bi- and polypyridine systems. The Suzuki-Miyaura coupling, in particular, is a widely employed and effective method for forming the carbon-carbon bonds necessary to construct the this compound core. smolecule.comacs.org This reaction typically involves the coupling of a halopyridine with a pyridylboronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The general scheme for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Key components and conditions for the Suzuki-Miyaura coupling include:

Catalysts: Palladium complexes are central to this transformation. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂). acs.org The choice of ligand, often a phosphine-based ligand like triphenylphosphine, is crucial for the reaction's success. libretexts.org

Bases: A base is required to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.gov

Solvents: The reaction is typically carried out in organic solvents like toluene, dioxane, or mixtures of toluene, ethanol, and water. nih.gov

Reaction Conditions: The coupling is usually performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures, often in the range of 80–100°C, for several hours.

Other palladium-catalyzed reactions, such as the Stille coupling, which utilizes organotin reagents, have also been successfully applied in the synthesis of related polypyridine structures. smolecule.com

Condensation and Cyclization Reactions for Pyridine (B92270) Ring Formation

Classical organic reactions involving condensation and subsequent cyclization provide an alternative pathway to the pyridine core of this compound. The Kröhnke synthesis is a notable example of this approach for forming terpyridine-like structures. smolecule.com This methodology generally involves the reaction of a pyridine derivative, such as 2-acetylpyridine (B122185), with an appropriate aldehyde in the presence of a base and an ammonia (B1221849) source. smolecule.com The reaction proceeds through the formation of a 1,5-diketone intermediate, which then undergoes cyclization with ammonia to form the central pyridine ring. smolecule.com

Variations of this method include the use of dimethylformamide dimethyl acetal (B89532) to form an enaminone from 2-acetylpyridine, which can then be further reacted to build the polypyridine system. smolecule.com

Multi-Step Organic Synthesis Protocols

The synthesis of this compound often involves a multi-step approach. smolecule.commdpi.com A common strategy begins with the synthesis of a central pyridine ring bearing appropriate leaving groups, such as halogens, at the 2- and 5-positions. This precursor is then subjected to a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling, with a suitable pyridylboronic acid or its derivative to introduce the two pyridin-4-yl substituents. smolecule.com

A typical multi-step sequence can be summarized as:

Formation of a di-substituted pyridine precursor: This can be achieved through various methods of pyridine ring synthesis or functionalization of a pre-existing pyridine ring.

Palladium-catalyzed cross-coupling: The di-substituted pyridine is then coupled with the pyridylboronic acid reagent. smolecule.com

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired this compound. smolecule.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. smolecule.com For palladium-catalyzed cross-coupling reactions, several factors can be fine-tuned:

ParameterOptimal Condition/ConsiderationImpact on Reaction
Catalyst Loading Typically 2–5 mol% of the palladium catalyst is used.Balances reaction efficiency with cost and potential for metal contamination.
Molar Ratio of Reactants A slight excess of the boronic acid reagent (e.g., 1.1 to 1.2 equivalents) is often employed.Ensures complete consumption of the more valuable halide precursor.
Base The choice and amount of base (e.g., 2 equivalents of potassium carbonate) can significantly affect the reaction rate and yield.Facilitates the crucial transmetalation step.
Temperature Reaction temperatures are often optimized, for instance, between 90–100°C.Balances reaction kinetics with potential side reactions and decomposition.
Reaction Time Typical reaction times range from 12 to 18 hours.Monitored to ensure the reaction goes to completion.

This table presents optimized parameters for related terpyridine syntheses, which can be indicative for the synthesis of this compound.

Functionalization and Derivatization Strategies for Tunable Properties

The properties of this compound can be tailored for specific applications by introducing various functional groups onto the pyridine rings.

Introduction of Peripheral Substituents and Structural Analogues

The introduction of substituents on the pyridine rings can be achieved either by starting with appropriately functionalized precursors or by post-synthetic modification of the this compound core. smolecule.comevitachem.com For instance, using a substituted 2-acetylpyridine in a Kröhnke-type synthesis would lead to a correspondingly substituted final product. smolecule.com

Similarly, employing a substituted pyridylboronic acid in a Suzuki-Miyaura coupling allows for the direct incorporation of functional groups onto the peripheral pyridine rings. This strategy enables the synthesis of a wide array of structural analogues with modified electronic and steric properties. The introduction of functional groups like aldehydes can also serve as a handle for further chemical transformations. evitachem.com

Regioselective Modifications and Controlled Functionalization

The controlled functionalization of polypyridine systems like this compound is a significant challenge in synthetic chemistry, as the multiple nitrogen atoms influence the reactivity of each ring. Achieving regioselectivity requires careful selection of synthetic methods that can distinguish between the electronically similar, yet distinct, positions on the central and peripheral pyridine rings.

Direct C-H functionalization represents a powerful strategy. The Minisci reaction, which involves the addition of radical species to protonated heteroaromatics, is a key method for alkylating electron-deficient rings like pyridine. nih.govchemrxiv.org For a molecule such as this compound, this reaction would likely proceed with a degree of regioselectivity influenced by both steric and electronic factors. To overcome the challenge of obtaining a single, desired isomer, a blocking group strategy can be employed. This involves temporarily modifying the pyridine nitrogen, for example with a maleate-derived group, to direct functionalization specifically to the C-4 position. nih.govchemrxiv.org Such a strategy could potentially be adapted to selectively functionalize the C-4 positions of the terminal pyridine rings in this compound.

Another approach to regioselectivity involves the use of pre-functionalized pyridines. The introduction of a halogen, such as chlorine or bromine, at a specific position allows for subsequent cross-coupling or substitution reactions. For instance, studies on the functionalization of 2-chloropyridines have shown that regioselectivity can be achieved, providing a pathway to specifically substituted pyridine derivatives. mdpi.com The generation of pyridyne intermediates from halopyridines also offers a unique route for the regioselective difunctionalization of a pyridine ring, allowing for the introduction of two different groups in adjacent positions. nih.gov This method could be envisioned for modifying one of the pyridine rings within the this compound structure, provided a suitable halogenated precursor is available.

For bipyridine systems, regiochemical control has been achieved through methods like mono-N-oxidation or mono-N-methylation, which activates one ring towards nucleophilic attack, allowing for selective functionalization at the C-6 position. researchgate.net These strategies could be explored for the selective modification of one of the terminal rings of this compound.

Synthetic Approaches to Precursors and Advanced Intermediates

The synthesis of advanced intermediates and precursors for complex molecules like this compound relies heavily on modern cross-coupling methodologies and classical condensation reactions. These precursors are typically functionalized pyridines that can be pieced together to form the final terpyridine-like structure.

Palladium-catalyzed cross-coupling reactions are paramount in this field. Reactions such as the Suzuki-Miyaura coupling (using boronic acids) and Stille coupling (using organostannanes) provide versatile and high-yielding routes to connect pyridine rings. To synthesize a precursor for this compound, one could envision coupling a 2,5-dihalopyridine with two equivalents of a 4-pyridylboronic ester or a similar organometallic pyridine derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and preventing side reactions.

The synthesis of functionalized pyridine precursors often begins with simpler starting materials. For example, nitropyridine derivatives are important intermediates as the nitro group can be readily converted into other functionalities, such as amines, which can then be used in further synthetic steps. google.com The preparation of these nitropyridines can, however, be challenging and may involve multiple steps starting from materials like picolinic acid. google.com

Another established route to polypyridine systems involves the condensation of pyridine derivatives. For instance, heating pyridine in the presence of an electropositive metal like sodium can lead to dimerization, forming various bipyridine isomers, with the 4,4'-bipyridine (B149096) often being a major product after work-up. nih.gov While less controlled, such methods can provide access to basic building blocks.

The table below summarizes potential strategies for synthesizing key intermediates.

Intermediate TypeSynthetic StrategyKey Reagents/ConditionsPotential Application for this compound
Halogenated Pyridines HalogenationN-halosuccinimides (NBS, NCS), PCl₅, POCl₃Creation of 2,5-dihalopyridine as a central core for subsequent cross-coupling reactions.
Pyridine Boronic Acids/Esters Miyaura BorylationBis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂)Synthesis of 4-pyridylboronic ester as the coupling partner for the terminal rings.
Nitropyridines NitrationNitrating mixture (HNO₃/H₂SO₄)Introduction of a nitro group for later conversion to an amine or other functional group on a pyridine precursor. google.com
Organometallic Pyridines Lithiation/Transmetalationn-BuLi, organomagnesium halidesGeneration of pyridyl Grignard or organolithium reagents for nucleophilic addition or coupling. nih.gov

Chemical Reactions and Reactivity of this compound Derivatives

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine rings and the presence of basic nitrogen lone pairs. This dual character influences its behavior in redox reactions and substitutions.

Oxidation and Reduction Pathways

The nitrogen atoms in the pyridine rings are susceptible to oxidation. Treatment with peracids, such as m-CPBA, or hydrogen peroxide can lead to the formation of pyridine-N-oxides. scribd.com This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. For this compound, selective mono- or di-N-oxidation could potentially be achieved, creating reactive intermediates for further functionalization.

Conversely, the pyridine rings can be reduced under various conditions. Catalytic hydrogenation, often using catalysts like platinum or palladium, or chemical reduction with reagents like sodium in ethanol, can reduce the aromatic pyridine rings to the corresponding saturated piperidine (B6355638) rings. uoanbar.edu.iq The complete reduction of this compound would yield 2,5-di(piperidin-4-yl)piperidine, a flexible, non-aromatic structure. Partial reduction might also be possible under carefully controlled conditions.

The table below outlines the primary oxidation and reduction reactions.

Reaction TypeReagentsProduct
Oxidation Peracids (e.g., m-CPBA), H₂O₂Pyridine-N-oxide derivatives
Reduction H₂/Catalyst (Pt, Pd), Na/EthanolPiperidine derivatives

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the pyridine ring makes it analogous to a deactivated benzene (B151609) ring, such as nitrobenzene, rendering it generally resistant to electrophilic aromatic substitution. uoanbar.edu.iq The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and in the acidic conditions often used for electrophilic substitution (e.g., nitration, sulfonation), the nitrogen atom is protonated to form a pyridinium (B92312) ion. This further deactivates the ring towards attack by electrophiles. scribd.com When substitution does occur under harsh conditions, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. scribd.comuoanbar.edu.iq Friedel-Crafts reactions typically fail altogether because the Lewis acid catalyst coordinates with the basic nitrogen atom. scribd.com

In contrast, the pyridine ring is highly activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, which are electron-deficient. uoanbar.edu.iq This reactivity is enhanced in pyridinium salts. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine, proceeding via a nucleophilic addition-elimination mechanism with the displacement of a hydride ion. uoanbar.edu.iq For this compound, the positions ortho and para to each nitrogen (positions 2, 6, and 4 of each ring) are potential sites for nucleophilic attack. The presence of a good leaving group, such as a halogen, at these positions makes nucleophilic substitution particularly facile.

Reaction TypeReactivity & RegioselectivityExample Reaction
Electrophilic Substitution Generally unreactive; requires harsh conditions. Substitution occurs at C-3 and C-5. scribd.comuoanbar.edu.iqNitration with KNO₃ in fuming H₂SO₄.
Nucleophilic Substitution Reactive, especially at C-2, C-4, and C-6. Enhanced by electron-withdrawing groups or N-oxidation. uoanbar.edu.iqChichibabin Reaction (amination with NaNH₂). uoanbar.edu.iq

Coordination Chemistry of 2,5 Dipyridin 4 Ylpyridine As a Ligand

Fundamental Ligand Design Principles and Chelation Modes

The unique arrangement of nitrogen atoms within the 2,5-dipyridin-4-ylpyridine framework dictates its coordination behavior, enabling it to act as a versatile building block in the assembly of complex metal-ligand structures.

This compound is a notable example of a tridentate ligand, possessing three nitrogen donor atoms that can coordinate to a single metal center. This chelating ability is a key feature in the formation of stable metal complexes. smolecule.com The nitrogen atoms of the pyridine (B92270) rings provide multiple binding sites, allowing for the creation of well-defined and stable complexes with a variety of metals. smolecule.com The specific geometry of the ligand, with its interconnected pyridine rings, facilitates this tridentate coordination, leading to the formation of robust complexes.

Beyond its tridentate nature, the presence of multiple pyridine units allows for multidentate coordination, where the ligand can bind to more than one metal ion simultaneously, leading to the formation of more complex structures. This versatility is a cornerstone of its utility in coordination chemistry.

A significant aspect of the coordination chemistry of this compound is its capacity to act as a bridging ligand. This function is crucial in the self-assembly of oligonuclear (containing a few metal ions) and polynuclear (containing many metal ions) architectures. By bridging two or more metal centers, the ligand facilitates the construction of extended structures such as metal-organic frameworks (MOFs) and supramolecular assemblies.

This bridging capability has been effectively utilized in the formation of complexes with transition metals like Ruthenium(II) and Palladium(II), leading to intricate structures with potential applications in areas such as catalysis and gas storage. The ability of the ligand to connect metal ions in a predictable manner is a powerful tool for the rational design of functional materials.

The conformation of the this compound ligand plays a critical role in determining the final coordination geometry of the resulting metal complex. The relative orientation of the pyridine rings can be influenced by factors such as steric hindrance and electronic interactions with the metal ion and other ligands present in the coordination sphere.

Complexation with Transition Metals

The versatile coordination modes of this compound make it an excellent ligand for a wide range of transition metals from the d-block of the periodic table. The resulting complexes exhibit diverse structures and properties, which are of significant interest in various fields of chemistry.

Extensive research has been dedicated to the synthesis and characterization of complexes of this compound and its derivatives with a variety of d-block elements. These include:

Iron (Fe): Iron(II) complexes have been synthesized and studied, with some exhibiting interesting spin-crossover properties. nih.govresearchgate.net The coordination environment around the iron center can be significantly influenced by the ligand's conformation. nih.govresearchgate.net

Ruthenium (Ru): Ruthenium complexes with ligands containing pyridine moieties are well-documented. rug.nlrsc.orgrsc.orgresearchgate.netnih.gov These complexes are often investigated for their photophysical and electrochemical properties.

Osmium (Os): While less common, osmium complexes with pyridine-based ligands are known and contribute to the broader understanding of the coordination chemistry of heavier transition metals.

Manganese (Mn): A variety of manganese complexes with pyridine-containing ligands have been reported, showcasing diverse nuclearities and structural motifs. mdpi.comnih.govmdpi.com

Copper (Cu): Copper(II) complexes with pyridine-based ligands have been synthesized and characterized, with studies often focusing on their structural and magnetic properties. nih.govsemanticscholar.orgresearchgate.net

Zinc (Zn): Zinc(II) complexes with pyridine-containing ligands are of interest for their structural diversity and potential applications in catalysis and as antimicrobial agents. nih.govrsc.orgontosight.aifrontiersin.orgmdpi.comresearchgate.net

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with pyridine ligands have been synthesized and are often studied for their catalytic activity and potential in materials science. nih.govbiointerfaceresearch.commdpi.com

Cobalt (Co) and Nickel (Ni): Cobalt(II) and Nickel(II) complexes with pyridine-based ligands have been extensively studied, with research focusing on their synthesis, structure, and magnetic properties. researchgate.netmdpi.commdpi.comrsc.orgresearchgate.net

The following table provides a summary of some reported metal complexes with ligands analogous to or containing the dipyridin-4-ylpyridine motif, highlighting the diversity of coordination environments.

Metal IonLigand SystemKey Structural FeaturesReference(s)
Fe(II) 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridineDistorted six-coordinate geometry, helical ligand conformation. nih.govresearchgate.net
Ru(II) 2,5-di(pyridin-2-yl)pyrazineMono- and dinuclear complexes. rug.nlrsc.orgrsc.org
Mn(II/III) Di-2-pyridyl ketone derivativesDiverse nuclearities including undecanuclear and tetranuclear clusters. mdpi.comresearchgate.netsemanticscholar.org
Cu(II) 2,6-di(pyrimidin-4-yl)pyridineFormation of functionalized molecular clefts. nih.gov
Zn(II) 2,6-di(pyrimidin-4-yl)pyridineFormation of stable complexes. nih.gov
Pd(II) Functionalized pyridine ligandsSquare planar complexes. nih.gov
Co(II) 4′-Pyridyl-2,2′;6′,2″-terpyridineHomoleptic complexes and coordination polymers. mdpi.com
Ni(II) Pyridin-2-one derivativesMono- and dinuclear complexes. mdpi.com
Pt(II) 2,5-di(pyridin-2-yl)pyrazineHeterobimetallic complexes with Ruthenium. rsc.org

The stoichiometry of the resulting metal-ligand complexes is highly dependent on the metal-to-ligand ratio used in the synthesis, as well as the coordination preferences of the metal ion. For example, with 2,6-di(pyrimidin-4-yl)pyridine, a ligand with a similar tridentate N-donor set, both 1:1 and 1:2 metal-to-ligand complexes with Zn(II) and Cu(II) have been observed. nih.gov

The thermodynamic stability of these complexes is a crucial factor, often quantified by their formation constants. For instance, the Zn(II) complex of 2,6-di(pyrimidin-4-yl)pyridine was found to have a formation constant of 8.4 x 10³ M⁻¹, while the Cu(II) complex exhibited a significantly higher formation constant of 1 x 10⁶ M⁻¹. nih.gov This difference in stability can be attributed to the Irving-Williams series, which predicts that for a given ligand, the stability of high-spin octahedral complexes with divalent first-row transition metal ions will increase across the period, typically peaking at Cu(II).

The stability of these complexes can also be influenced by the presence of other auxiliary ligands or functional groups on the main ligand framework. For example, the introduction of auxiliary amines to the 2,6-di(pyrimidin-4-yl)pyridine scaffold was shown to increase the stability of the corresponding Zn(II) complex by a factor of over 40. nih.gov This enhancement in stability suggests that the auxiliary groups may also be involved in the coordination to the metal center, further highlighting the tunability of these ligand systems.

Supramolecular Architectures and Self Assembly Processes Involving 2,5 Dipyridin 4 Ylpyridine

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The compound 2,5-dipyridin-4-ylpyridine, often abbreviated as bpyp or bpp in literature, is extensively used in the synthesis of MOFs and CPs. These materials are formed through the coordination of the ligand's nitrogen atoms to metal ions, resulting in crystalline, multi-dimensional networks with potential applications in areas like catalysis and materials science.

The fundamental role of this compound in MOFs and CPs is that of a bridging ligand. Its three pyridine (B92270) rings offer multiple coordination sites, allowing it to link metal centers into extended, polymeric structures. The nitrogen atoms on the two outer pyridine rings readily coordinate to different metal ions, effectively spanning the distance between them. The central pyridine's nitrogen atom can also participate in coordination or remain available for post-synthetic interactions, such as hydrogen bonding. academie-sciences.fr

This bridging capability facilitates the formation of robust frameworks ranging from one-dimensional (1D) chains to complex three-dimensional (3D) networks. For instance, in a manganese(II)-based MOF, the bpyp ligand connects Mn(II) centers to form a 3D porous network. researchgate.net Similarly, it has been employed as a co-ligand in the construction of a 3D pillar-supported Cd(II)-based MOF, where it helps to link larger structural units.

The interaction of this compound with various metal ions and ancillary ligands leads to significant topological diversity and a range of structural dimensionalities. Depending on the coordination geometry of the metal ion, the reaction conditions, and the presence of other ligands (co-ligands), the resulting frameworks can be 1D, 2D, or 3D.

A notable example is a Mn(II)-MOF, denoted as [Mn3(bpyp)3(HCOO)4(H2O)2·2NO3–·H2O]n, which exhibits a novel 3D porous network characterized by a (3,4,5)-connected topology. researchgate.net Another coordination polymer, a Zn(II)-based structure with the formula [Zn2(bpyp)(nip)2·1.5H2O], possesses a 3D binodal (3,4)-connected network with a Schläfli symbol of (6³)(6⁵.8). researchgate.net The use of this compound in an iron(II) system with dicyanoaurate(I) anions resulted in an interpenetrated 3D network. academie-sciences.fr This variety underscores the ligand's adaptability in generating diverse and complex architectures.

Table 1: Examples of MOFs and CPs Incorporating this compound

Compound FormulaMetal IonAbbreviationDimensionalityTopology/Network Type
[Mn3(bpyp)3(HCOO)4(H2O)2·2NO3–·H2O]nMn(II)bpyp3D(3,4,5)-connected porous network researchgate.net
[Zn2(bpyp)(nip)2·1.5H2O]nZn(II)bpyp3Dbinodal (3,4)-connected network; (6³)(6⁵.8) researchgate.net
[Fe(bpp)2(Au(CN)2)2]·(Guest)Fe(II)bpp3DInterpenetrated network academie-sciences.frresearchgate.net
{Cd10(btc)8((bpp)4(Hbpp)4]·2bpp·H2O}n (WAU-1)Cd(II)bpp3DPillar-supported framework

Crystal engineering principles are crucial for the rational design of MOFs and CPs with desired structures and properties. In systems involving this compound, key factors include the choice of metal ion, the use of ancillary ligands, and control over reaction conditions. The coordination preference of the metal ion (e.g., octahedral, tetrahedral) dictates the geometry of the nodes in the network.

Construction of Discrete Supramolecular Cages, Metallacycles, and Helicates

While this compound is a prolific building block for extended coordination polymers, its use in the construction of discrete, closed supramolecular architectures such as cages, metallacycles, and helicates is not as widely documented in the reviewed literature. The geometry of the ligand, with its three potential donor sites in a somewhat linear arrangement, lends itself more readily to forming polymeric chains and networks rather than the sharply angled corners typically required for closed, cage-like structures.

Self-assembly strategies for creating defined nanostructures rely on the precise control of coordination angles, ligand-to-metal ratios, and reaction conditions. For ligands to form discrete assemblies like metallacages, they typically possess specific bent geometries that, upon coordination to a metal ion, direct the assembly process toward a finite, closed structure. Based on the available research, the application of this compound in self-assembly strategies to form such defined, discrete nanostructures has not been a primary focus, with research favoring its role in infinite, extended frameworks.

Although discrete cages of this compound are not prominent, the porous coordination polymers constructed from this ligand exhibit significant molecular recognition and host-guest chemistry. The pores and channels within these frameworks can encapsulate various guest molecules, and the properties of the framework can be highly sensitive to the nature of the included guest.

A prime example is the 3D framework [Fe(bpp)2(Au(CN)2)2]. academie-sciences.frresearchgate.net This material demonstrates tunable spin-crossover (SCO) behavior that is extremely sensitive to the guest molecules adsorbed within its structure. The hysteretic thermal transition of the material can be modulated over a wide temperature range by exchanging the guest molecules. academie-sciences.fr The tunability has been demonstrated with a variety of guests, including benzene (B151609), anthracene, carbon disulfide (CS2), ferrocene, naphthalene, hexane, and various alcohols. researchgate.net The interactions are driven by factors such as hydrogen bonding between the guest and the uncoordinated nitrogen atom of the ligand's central pyridine ring, as well as the size and shape of the guest molecule relative to the host's pores. academie-sciences.fruwa.edu.au This guest-dependent functionality highlights the potential of these materials in sensing and smart-device applications.

Crystallographic Data for this compound Remains Elusive, Hindering Detailed Structural Analysis

A comprehensive search for the specific crystallographic data of the chemical compound This compound has proven unsuccessful, precluding a detailed analysis of its solid-state structure and intermolecular interactions. Despite extensive searches of scientific literature and crystallographic databases, including inquiries aimed at retrieving a Crystallographic Information File (CIF), no specific structural determination for this compound could be located.

The requested article, intended to focus exclusively on the supramolecular architectures and self-assembly processes of this compound, was to be structured around a detailed examination of its non-covalent bonding in the solid state. This section, "Intermolecular Interactions and Non-Covalent Bonding in Solid-State Structures," requires precise data such as bond lengths, bond angles, and distances of intermolecular contacts (e.g., hydrogen bonds, π-π stacking). Without access to the crystal structure data, a foundational element of the required analysis is missing.

While research on related pyridine-based molecules, including various dipyridyl and terpyridine derivatives, offers general insights into the types of intermolecular forces that govern the self-assembly of such compounds, this information is not a substitute for the specific empirical data of this compound. The unique arrangement of the three pyridine rings in this specific isomer will dictate its crystal packing and the precise nature of its non-covalent interactions. Extrapolation from analogous but distinct molecules would not meet the required standard of scientific accuracy for the proposed article.

Therefore, the generation of a scientifically rigorous article, complete with the stipulated data tables and detailed research findings on the solid-state structure of this compound, cannot be completed at this time. The absence of primary crystallographic data makes a thorough and accurate discussion of its supramolecular chemistry, as outlined, a matter of speculation rather than established fact.

Catalytic Applications of 2,5 Dipyridin 4 Ylpyridine Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Despite the structural suitability of 2,5-dipyridin-4-ylpyridine for forming soluble metal complexes, specific research detailing their applications in the following areas is not extensively documented in the current scientific literature.

Application in Oxidation and Reduction Reactions

There are no specific research findings available in the searched scientific literature for the application of homogeneous this compound metal complexes in oxidation and reduction reactions. While related pyridine-based ligands have been used in catalytic water oxidation and hydrogen evolution, studies focusing solely on this compound are not reported. bohrium.comsmolecule.comdiva-portal.org

C-H Activation and Cross-Coupling Catalysis

The use of homogeneous this compound metal complexes for C-H activation and cross-coupling reactions has not been specifically reported in the available literature. Research in this field heavily focuses on other classes of pyridine-containing ligands and directing groups to achieve site-selective functionalization. acs.orgchemsoc.org.cnacs.orgrsc.org

Polymerization Processes (e.g., ATRP)

No studies detailing the use of this compound metal complexes as catalysts for Atom Transfer Radical Polymerization (ATRP) were found. Research into ATRP catalysts has explored a wide variety of nitrogen-based ligands, such as those based on bipyridine and terpyridine, but has not yet extended to this specific ligand. cmu.eduscispace.comnih.govhu.edu.jo

Asymmetric Catalysis and Enantioselective Transformations

The application of this compound metal complexes in asymmetric catalysis and enantioselective transformations is not documented in the scientific literature. As an achiral ligand, it would require pairing with chiral auxiliaries or metals to induce enantioselectivity, an area that remains unexplored for this compound. nih.govdiva-portal.orgscispace.com

Heterogeneous Catalysis Utilizing Framework Materials

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in catalyst separation and reusability. The rigid and divergent nature of the this compound ligand makes it an excellent building block for creating porous, solid-state catalysts like Metal-Organic Frameworks (MOFs) and coordination polymers.

Design of Active Sites within MOFs and Coordination Polymers

The primary documented catalytic application of this compound is in the construction of Metal-Organic Frameworks (MOFs) for photocatalysis. Researchers have successfully used this ligand, also referred to as 2,5-bis(pyrid-4-yl)pyridine (bpyp), to synthesize a novel manganese(II)-based MOF with significant photocatalytic activity. scispace.com

A study published in 2024 detailed the synthesis of a new 3D porous Mn(II)-MOF, with the formula [Mn₃(bpyp)₃(HCOO)₄(H₂O)₂·2NO₃⁻·H₂O]n. scispace.com This framework was synthesized and confirmed using single-crystal X-ray diffraction and other spectroscopic methods. scispace.com The MOF's catalytic performance was evaluated for the photodegradation of various antibiotics in aqueous solutions. scispace.com

The Mn(II)-MOF demonstrated exceptional photocatalytic efficiency, particularly against the antibiotic nitrofurantoin (B1679001) (NFT). scispace.com Under optimized conditions, it achieved a degradation efficiency of 96.81% for a 40 ppm solution of NFT. scispace.com Radical trapping experiments were conducted to elucidate the photodegradation mechanism, suggesting that superoxide (B77818) radicals (O₂·⁻) and hydroxyl radicals (·OH) are the primary active species responsible for the decomposition of the organic pollutants. scispace.comresearchgate.net This research highlights the potential of designing active catalytic sites within a robust framework using the this compound ligand for environmental remediation applications. scispace.com

Photocatalytic Degradation of Nitrofurantoin (NFT) using Mn(II)-bpyp MOF scispace.com
ParameterValue
Catalyst[Mn₃(bpyp)₃(HCOO)₄(H₂O)₂·2NO₃⁻·H₂O]n
Ligand (bpyp)2,5-bis(pyrid-4-yl)pyridine
Target PollutantNitrofurantoin (NFT)
Initial NFT Concentration40 ppm
Degradation Efficiency96.81%
Proposed Active SpeciesO₂·⁻ (superoxide radical), ·OH (hydroxyl radical)

Photocatalytic Degradation Processes

Metal complexes incorporating the this compound ligand have emerged as promising photocatalysts for the degradation of persistent organic pollutants in water. These complexes, particularly when structured as metal-organic frameworks (MOFs), leverage the unique photophysical and chemical properties conferred by the ligand and the metal center to break down complex organic molecules into simpler, less harmful substances upon irradiation with light. Research has focused on the degradation of contaminants such as synthetic dyes and antibiotics, which are prevalent in industrial wastewater and pose significant environmental concerns.

Detailed studies have revealed that the efficiency of these photocatalytic systems is dependent on several factors, including the nature of the metal center, the structure of the coordination polymer, the specific pollutant being targeted, and the reaction conditions such as catalyst dosage and pollutant concentration.

Degradation of Antibiotics

A notable example is a manganese(II)-based metal-organic framework, [Mn3(bpyp)3(HCOO)4(H2O)2·2NO3–·H2O]n, where 'bpyp' represents 2,5-bis(pyrid-4-yl)pyridine. This three-dimensional porous network has demonstrated significant photocatalytic capabilities for the degradation of various antibiotics. scispace.com It showed exceptional activity against nitrofurantoin (NFT), achieving a degradation efficiency of 96.81% under specific laboratory conditions. scispace.com The same study also investigated its potential to degrade other antibiotics such as dimethonidazole (DTZ), nitrofurazone (B1679002) (NFZ), tinidazole (B1682380) (TDZ), and furazolidone (B1674277) (FZD), indicating a broad spectrum of activity. scispace.com

Similarly, a zinc-based MOF, [Zn3(L)(bpyp)2(HCOO)3·2DMF·H2O], has been synthesized and tested for antibiotic degradation. This complex was effective in breaking down nitrofurantoin and ornidazole (B1677491) (ODZ), with degradation efficiencies of 83.9% and 83.69%, respectively. researchgate.net

The mechanism of degradation is believed to involve the generation of reactive oxygen species (ROS). Radical trapping experiments have suggested that superoxide radicals (•O2−) and hydroxyl radicals (•OH−) are often the primary active species responsible for the decomposition of the pollutant molecules. researchgate.netresearchgate.net

Degradation of Organic Dyes

In addition to antibiotics, metal complexes of this compound are effective in decolorizing and degrading organic dyes. A cadmium(II)-based coordination polymer, [Cd(bpyp)(nba)2], has been utilized as a photocatalyst for the degradation of several common industrial dyes under UV light. nih.gov The efficiency of degradation varied depending on the molecular structure of the dye, with the highest degradation rate observed for rhodamine B (RhB). nih.gov

The following tables summarize the key findings from recent research on the photocatalytic degradation of pollutants using this compound metal complexes.

Table 1: Photocatalytic Degradation of Antibiotics

Catalyst/ComplexPollutantInitial ConcentrationCatalyst DosageDegradation Efficiency (%)Reference
[Mn3(bpyp)3(HCOO)4(H2O)2·2NO3–·H2O]nNitrofurantoin (NFT)40 ppm5 mg/L96.81 scispace.com
[Zn3(L)(bpyp)2(HCOO)3·2DMF·H2O]Nitrofurantoin (NFT)40 ppm5 mg83.9 researchgate.net
[Zn3(L)(bpyp)2(HCOO)3·2DMF·H2O]Ornidazole (ODZ)40 ppm5 mg/L83.69

Table 2: Photocatalytic Degradation of Organic Dyes

Catalyst/ComplexPollutantDegradation Efficiency (%)Light SourceReference
[Cd(bpyp)(nba)2]Rhodamine B (RhB)95.52UV nih.gov
[Cd(bpyp)(nba)2]Methyl Violet (MV)58.92UV nih.gov
[Cd(bpyp)(nba)2]Methyl Orange (MO)35.44UV nih.gov
[Cd(bpyp)(nba)2]Methyl Blue (MB)29.24UV nih.gov

Advanced Spectroscopic and Analytical Characterization of 2,5 Dipyridin 4 Ylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2,5-dipyridin-4-ylpyridine. Both ¹H and ¹³C NMR are employed to identify the chemical environments of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of related dipyridinylpyridine compounds, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 8.5 and 9.0 ppm. For instance, in a structurally similar compound, 2,4'-Bipyridine, the proton signals are observed in the range of δ 7.31 to 8.79 ppm. rsc.org The specific chemical shifts and coupling constants of the protons in this compound provide definitive evidence for the substitution pattern of the pyridine (B92270) rings.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon signals for pyridyl groups in analogous structures are found in characteristic regions. For example, the ¹³C NMR spectrum of 2,4'-Bipyridine shows signals at δ 120.8, 121.0, 123.7, 137.0, 146.3, 150.0, 150.3, and 154.4 ppm. rsc.org Analysis of these shifts in this compound helps to confirm the connectivity of the pyridine rings.

Dynamic processes, such as conformational changes or restricted rotation around the inter-ring C-C bonds, can also be investigated using variable-temperature NMR studies. researchgate.net

Table 1: Representative NMR Data for Pyridine-based Compounds

CompoundNucleusChemical Shift (δ, ppm)
2,4'-Bipyridine rsc.org¹H8.67-8.79 (m, 3H), 7.90 (dd, J = 4.8, 1.6 Hz, 2H), 7.74-7.85 (m, 2H), 7.31-7.38 (m, 1H)
2,4'-Bipyridine rsc.org¹³C154.4, 150.3, 150.0, 146.3, 137.0, 123.7, 121.0, 120.8
N²,N⁶-Di(pyridin-4-yl)pyridine-2,6-dicarboxamide mdpi.com¹H10.69 (s, 2H), 8.52 (d, J = 4.9 Hz, 4H), 7.77 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H)
N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide mdpi.com¹³C156.4, 150.5, 148.2, 145.4, 116.8, 114.2

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of this compound. The resulting spectra serve as a unique "fingerprint" for the molecule and provide valuable information about its functional groups and bonding characteristics.

The IR spectrum of this compound and its complexes will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the pyridine rings. rsc.org The C=N and C=C stretching vibrations within the pyridine rings typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. preprints.org In complexes of related polypyridyl ligands, Raman spectroscopy has been instrumental in identifying the stretching vibrations of metal-ligand bonds and the characteristic vibrations of the coordinated pyridine rings. For instance, in a diselenide-containing terpyridine derivative, the C-Se stretching vibration was observed at 641 cm⁻¹ in both the IR and Raman spectra, while the Se-Se stretch was only visible in the Raman spectrum at 286 cm⁻¹. mdpi.com

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, aiding in its structural confirmation and the study of its interactions in coordination complexes. mdpi.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule and its metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic pyridine rings. For example, related ligands like 2,6-di(pyridin-4-yl)naphthalene (B8198748) exhibit broad absorption in the 300–350 nm range due to these transitions. vulcanchem.com

Upon coordination to a metal center, the electronic properties of this compound are significantly altered, which is reflected in the UV-Vis spectrum. New absorption bands, often in the visible region, can appear due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry. UV-Vis spectroscopy is therefore a powerful tool for studying the formation and stoichiometry of metal complexes of this compound in solution. smolecule.com

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of nitrogen-containing heterocyclic compounds.

In an ESI-MS experiment, a solution of the compound is sprayed into the mass spectrometer, where it is ionized, typically by protonation, to form [M+H]⁺ ions. The mass-to-charge ratio (m/z) of this molecular ion peak directly provides the molecular weight of the compound. For this compound (C₁₅H₁₁N₃), the expected monoisotopic mass is 233.0953 u, and the ESI-MS spectrum would show a prominent peak at m/z ≈ 234.0. nih.gov

In addition to the molecular ion, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion, characteristic daughter ions are produced, which can help to confirm the connectivity of the pyridine rings. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. rsc.org

Electrochemical Characterization of Redox Processes (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are utilized to investigate the redox properties of this compound and its metal complexes. smolecule.com CV provides information about the reduction and oxidation potentials of the molecule, the stability of the redox species, and the electron transfer kinetics.

The this compound ligand itself is expected to be redox-active, undergoing reduction at negative potentials due to the electron-deficient nature of the pyridine rings. Upon coordination to a metal ion, the redox behavior can be significantly modified. The metal-centered redox processes can be observed, and their potentials will be influenced by the coordination environment provided by the ligand.

For example, in metal complexes of related polypyridyl ligands, CV studies have been used to probe the electronic communication between metal centers in multinuclear complexes and to assess the potential of these complexes as catalysts in redox reactions. The reversibility of the redox waves in a cyclic voltammogram can indicate the stability of the oxidized or reduced forms of the complex.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Complexes and MOFs

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of this compound and its coordination compounds in the solid state. This technique can be applied to both single crystals and polycrystalline powders.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. google.com It is a valuable tool for confirming the phase purity of a synthesized material, identifying crystalline phases, and studying structural transformations induced by external stimuli such as temperature or guest molecules. researchgate.net The experimental PXRD pattern can be compared to a pattern simulated from single-crystal XRD data to verify the bulk identity of a sample. researchgate.net

Other Advanced Analytical Methods (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that can provide information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. While less commonly reported for the standalone ligand, XPS can be highly informative for characterizing thin films or surface-modified materials incorporating this compound or its complexes.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energies of these electrons are characteristic of the element and its oxidation state. For this compound, XPS can distinguish between the different nitrogen environments (e.g., pyridinic nitrogen). In metal complexes, XPS can be used to determine the oxidation state of the metal ion and to study the electronic interactions between the metal and the ligand.

Theoretical and Computational Studies of 2,5 Dipyridin 4 Ylpyridine and Its Complexes

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the investigation of medium to large-sized systems like 2,5-dipyridin-4-ylpyridine.

Orbital Analysis and Energy Level Determination

DFT calculations are instrumental in determining the spatial distribution and energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

For this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to significantly influence the electronic landscape. The lone pairs of these nitrogen atoms would likely contribute to high-energy occupied molecular orbitals, making them potential sites for protonation and coordination with metal ions. The delocalized π-system across the three pyridine rings also plays a critical role in defining the frontier orbitals.

A hypothetical orbital analysis would likely show the HOMO distributed across the π-system with significant contributions from the nitrogen atoms, while the LUMO would also be a π-antibonding orbital spread across the rings. The precise energy levels would be dependent on the specific functional and basis set used in the DFT calculations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.

Prediction of Spectroscopic Parameters and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental UV-Vis spectra.

For this compound, TD-DFT calculations would likely predict intense π→π* transitions in the UV region, corresponding to the excitation of electrons within the aromatic system. The calculations would also provide information on the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. Furthermore, the nature of the transitions can be analyzed in terms of the contributing molecular orbitals. For instance, transitions involving the nitrogen lone pairs (n→π) might also be predicted, although they are typically weaker than π→π transitions.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic processes involved in ligand-metal interactions and the self-assembly of supramolecular structures.

In the context of this compound, MD simulations could be employed to model the coordination of the ligand to a metal center. By simulating the ligand and a metal ion in a solvent box, one could observe the conformational changes of the ligand as it binds to the metal, as well as the stability of the resulting complex. These simulations can provide insights into the preferred coordination geometry and the role of solvent molecules in the complexation process.

Furthermore, MD simulations are a powerful tool for investigating the self-assembly of metal-organic architectures. By simulating multiple this compound ligands and metal ions, it is possible to observe the spontaneous formation of discrete coordination cages or extended coordination polymers. These simulations can help to understand the factors that govern the final self-assembled structure, such as the coordination preferences of the metal ion and the geometry of the ligand.

Computational Design and Prediction of Novel Ligand Architectures and Metal Complexes

Computational methods are increasingly used for the in silico design of new molecules with desired properties. By modifying the structure of this compound computationally, it is possible to predict how these changes will affect its electronic properties and its ability to form metal complexes.

For example, substituents could be added to the pyridine rings to tune the ligand's electron-donating or -withdrawing properties, thereby influencing the stability and reactivity of its metal complexes. Computational screening of a library of virtual ligands based on the this compound scaffold could identify promising candidates for specific applications, such as catalysis or materials science. The predicted properties of these novel ligands and their metal complexes, such as their geometry, stability, and electronic spectra, can guide synthetic efforts.

Mechanistic Insights from Computational Catalysis and Reaction Pathways

If metal complexes of this compound are found to have catalytic activity, computational methods can be used to elucidate the reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire catalytic cycle.

DFT calculations are commonly used to study the elementary steps of a catalytic reaction, such as substrate binding, oxidative addition, migratory insertion, and reductive elimination. These calculations can help to identify the rate-determining step of the reaction and to understand how the ligand influences the catalytic activity of the metal center. The insights gained from these computational studies can be invaluable for the rational design of more efficient catalysts based on the this compound framework.

Future Directions and Emerging Research Avenues for 2,5 Dipyridin 4 Ylpyridine

Integration into Advanced Functional Materials Beyond Traditional Frameworks

The intrinsic electronic and structural properties of 2,5-dipyridin-4-ylpyridine make it an exceptional candidate for incorporation into a new generation of advanced functional materials. Its ability to form stable complexes with a variety of metal ions and its potential for π-π stacking interactions are key to its utility. rsc.org

Optoelectronic Devices and Light-Emitting Applications (e.g., OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major goal in materials science. nih.gov Pyridine-based compounds are actively being investigated for this purpose, serving as host materials, emitters, and components of charge-transporting layers. rsc.orgacs.orgnavus.io The rigid structure of this compound is advantageous for creating amorphous thin films, which can enhance the performance and longevity of OLED devices. acs.org

Future research will likely focus on designing and synthesizing metal complexes of this compound for use as phosphorescent emitters. Heavy metal complexes, particularly those of iridium(III) and platinum(II), are known to exhibit high phosphorescence quantum yields due to strong spin-orbit coupling. researchgate.netbiosupramol.de By tuning the electronic properties of the this compound ligand, for instance, through substitution on the pyridine (B92270) rings, it may be possible to achieve emission across the visible spectrum, a critical requirement for full-color displays.

Another promising area is the development of light-emitting electrochemical cells (LEECs). Cationic iridium(III) complexes featuring polypyridyl ligands have demonstrated potential as emitters in LEECs, offering a simplified device architecture compared to traditional OLEDs. researchgate.net Research into this compound-based iridium complexes could lead to new deep red or orange emitters. researchgate.net

Emitting Material (Analogue)Device ApplicationMax. External Quantum Efficiency (EQE)Emission ColorReference
2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP)OLED Emissive Layer6.0 ± 1.2%Sky-blue acs.org
tBuCzDBA / B4PYMPMTADF OLED22.0%Not Specified nih.gov
[Ir(ppy)2(2,5-dpp)]PF6LEECNot ReportedDeep Red (666 nm) researchgate.net
[Ir(ppy)2(2,5-tpy)]PF6LEECNot ReportedOrange (604 nm) researchgate.net
[Ir(dFMeppy)2(2,5-tpy)]PF6LEECNot Reported (ΦPL = 93%)Green (544 nm) researchgate.net

Table 1: Performance of OLEDs and LEECs using pyridine-based compounds analogous to this compound. This data suggests the potential for developing high-efficiency light-emitting devices.

Sensing Applications and Chemo-sensors

The strategic placement of nitrogen atoms in this compound makes it an excellent scaffold for designing chemosensors, particularly for detecting metal ions. cdnsciencepub.com The coordination of a metal ion to the ligand can induce a measurable change in its photophysical properties, such as a shift in absorption or emission wavelength, or a change in fluorescence intensity ("turn-on" or "turn-off" response). nih.gov

Future research is expected to explore the synthesis of this compound derivatives functionalized with fluorophores. These new molecules could act as selective and sensitive probes for environmentally and biologically important metal ions like Hg(II), Cu(II), and Zn(II). nih.gov For example, thiazolothiazole derivatives bearing pyridyl groups have been successfully used as fluorescent probes for such cations. nih.gov The incorporation of this compound into metal-organic frameworks (MOFs) is another emerging avenue, where the porous structure of the MOF could enhance selectivity and sensitivity for guest molecules or ions.

Sensor TypeTarget AnalyteSensing MechanismReference
Polypyridine LigandsTransition Metal IonsFluorescence Change cdnsciencepub.com
2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole MOFHg2+Emission Quenching & Red-Shift nih.gov
Non-symmetrical 2-(pyren-1-yl)-5-(pyridin-4-yl)thiazolo[5,4-d]thiazoleHg2+"Turn-off" Emission nih.gov
Tertiary aromatic amine-modified ThiazolothiazoleCu2+Colorimetric & "On-Off" Fluorescence nih.gov

Table 2: Examples of Pyridine-Based Chemosensors. The principles demonstrated here can be applied to develop novel sensors based on this compound.

Exploration of Novel Coordination Geometries and Metal-Ligand Binding Modes

While the coordination chemistry of bipyridine and terpyridine ligands is well-established, the unique 2,5-disubstituted central pyridine ring of this compound presents opportunities for discovering novel coordination geometries and binding modes. acs.orgrsc.org Depending on the metal center and reaction conditions, this ligand could act as a bidentate, tridentate, or bridging ligand, leading to the formation of unique mononuclear complexes or complex supramolecular structures. researchgate.net

Future investigations will likely involve reacting this compound with a wide range of transition metals and lanthanides to explore the resulting coordination architectures. mdpi.com Research into early transition metals, such as yttrium, could reveal interesting bonding characteristics, including variations in metal-nitrogen bond lengths. mdpi.com For example, studies on related di(pyridyl)pyrrolide complexes show distinct differences between the Y–N(pyrrolide) and Y–N(pyridine) bond distances. mdpi.com The steric and electronic properties of the ligand can be systematically tuned by introducing substituents, which in turn will influence the coordination geometry and the properties of the resulting metal complexes. acs.org

Development of Sustainable and Green Synthetic Methodologies

The increasing emphasis on environmental sustainability in the chemical industry necessitates the development of green synthetic methods for producing valuable compounds like this compound. Traditional multi-step syntheses often involve harsh reaction conditions, hazardous solvents, and the production of significant waste. nih.gov

Future research will focus on developing more sustainable synthetic routes. This includes the exploration of one-pot, multi-component reactions that can construct the complex polypyridine framework in a single step with high atom economy. avantes.com The use of greener solvents, such as water or glycerol, and the application of alternative energy sources like microwave irradiation or mechanochemical synthesis (grinding reactants together in the absence of a solvent) are promising avenues. avantes.comcatalysis.blog Catalysis will also play a crucial role, with a focus on using earth-abundant metal catalysts or developing recyclable heterogeneous catalysts to replace precious metal catalysts like palladium, which are often used in cross-coupling reactions to form C-C bonds. nih.gov

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound in solution—such as its coordination to metal ions, participation in catalytic cycles, or response to external stimuli—requires advanced characterization techniques that can monitor these processes in real-time.

Future research will increasingly employ in situ spectroscopic methods. For instance, variable-temperature NMR spectroscopy can provide insights into dynamic exchange processes, such as ligand binding and dissociation, or conformational changes in a complex. rsc.orgnih.govacs.orgacs.orgIn situ UV-Vis spectroscopy is another powerful tool for monitoring changes in the electronic states of molecules during a chemical reaction, providing real-time kinetic and mechanistic data. acs.orgresearchgate.netacs.orgacs.orgresearchgate.net

Furthermore, spectroelectrochemistry , which combines UV-Vis-NIR or EPR spectroscopy with electrochemical methods like cyclic voltammetry, will be invaluable. acs.orgrsc.org This technique allows for the characterization of transient species generated at an electrode surface, providing direct information about the electronic structure of different redox states of this compound-metal complexes. This is particularly relevant for understanding and optimizing their performance in electrocatalysis and optoelectronic devices.

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in modern chemical research. researchgate.net These methods allow for the prediction of molecular structures, electronic properties, and spectroscopic behavior, thereby guiding experimental efforts and accelerating the discovery of new materials.

In the context of this compound, computational studies will continue to play a pivotal role. DFT calculations can be used to:

Predict Coordination Geometries: Model the interaction of the ligand with different metal ions to predict the most stable coordination modes and geometries.

Elucidate Electronic Structure: Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict the redox potentials and electronic absorption spectra of the ligand and its complexes. researchgate.net

Guide Synthesis: Predict the reactivity of different sites on the molecule, aiding in the design of regioselective synthetic strategies for new derivatives.

Design Functional Materials: Simulate the photophysical properties of potential OLED emitters or the binding affinity of chemosensors for specific analytes, allowing for the in silico screening of candidates before committing to challenging syntheses. researchgate.net

By combining computational predictions with empirical findings, researchers can develop a deeper understanding of the structure-property relationships governing the behavior of this compound and its derivatives, leading to a more rational and efficient design of novel functional materials.

Q & A

Q. What are the most reliable synthetic routes for 2,5-dipyridin-4-ylpyridine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings. For example, Hovinen (2004) demonstrated the use of a Mitsunobu reaction to functionalize terpyridine analogs, which can be adapted for pyridine derivatives by selecting appropriate boronic acids or halides as coupling partners . Optimization should focus on:

  • Catalyst systems : Pd(PPh₃)₄ or CuI for ligand-free conditions.
  • Solvent selection : DMF or THF for high-temperature stability.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the product (purity ≥99%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyridyl protons resonate at δ 7.5–8.5 ppm in CDCl₃) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₂N₃: calculated m/z 234.1022).
  • X-ray Crystallography : Resolve π-stacking interactions between pyridyl rings, which influence supramolecular assembly .

Advanced Research Questions

Q. How do solvent polarity and pH affect the photophysical properties of this compound in coordination complexes?

Methodological Answer:

  • Solvent Effects : In polar solvents (e.g., DMSO), increased solvation reduces ligand-centered fluorescence intensity.
  • pH-Dependent Behavior : Protonation at pyridinic nitrogen (pKa ~4.5–5.0) quenches metal-to-ligand charge transfer (MLCT) transitions, as shown in analogous terpyridine complexes .
  • Experimental Design : Use UV-Vis spectroscopy (λ = 250–400 nm) and cyclic voltammetry (E₁/₂ for redox couples) to correlate electronic properties with solvent/pH conditions.

Q. What strategies resolve contradictions in reported catalytic activities of this compound-based metal complexes?

Methodological Answer: Contradictions often arise from:

  • Ligand Isomerism : Ensure geometric purity via HPLC (C18 column, acetonitrile/water gradient).
  • Metal Coordination Geometry : Compare DFT-calculated bond lengths (e.g., M–N distances) with experimental EXAFS data .
  • Catalytic Testing : Standardize substrate scope (e.g., aryl halides for cross-coupling) and reaction metrics (TOF, TON) to enable cross-study validation .

Q. How can computational methods predict the stability of this compound derivatives under oxidative or reductive conditions?

Methodological Answer:

  • DFT Calculations : Calculate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G**) to assess susceptibility to oxidation (low HOMO) or reduction (high LUMO) .
  • MD Simulations : Simulate degradation pathways in explicit solvent (e.g., water) using AMBER or GROMACS to identify vulnerable bonds .

Q. What are the challenges in designing this compound-based hybrid materials for optoelectronic applications?

Methodological Answer: Key challenges include:

  • Charge Transport Limitations : Address via doping with electron-deficient moieties (e.g., nitro groups) to enhance conductivity.
  • Film Morphology : Optimize spin-coating parameters (rpm, annealing temperature) to minimize pinholes in thin-film devices .
  • Stability Testing : Accelerated aging under UV light (λ = 365 nm) to evaluate photodegradation kinetics .

Methodological and Ethical Considerations

Q. How should researchers address gaps in toxicity data for this compound in academic studies?

Methodological Answer:

  • Preliminary Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to estimate IC₅₀ values.
  • Environmental Impact : Follow OECD guidelines for biodegradability (Test 301F) and bioaccumulation (log Kow <3.5 preferred) .
  • Ethical Reporting : Clearly label substances as "not fully characterized" in publications to comply with safety standards (e.g., EC 2015/830) .

Q. What interdisciplinary approaches integrate this compound into biomedical research while ensuring methodological rigor?

Methodological Answer:

  • Collaborative Frameworks : Partner with biologists to validate ligand-protein binding (SPR or ITC) and pharmacologists for in vivo PK/PD studies.
  • Data Transparency : Use platforms like Zenodo to share raw NMR/MS files, ensuring reproducibility .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.